



# Application Notes and Protocols for CH 275 and MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: December 2025



Disclaimer: The query "**CH 275**" is ambiguous and may refer to two distinct research compounds. This document provides detailed information for both: **CH 275**, a somatostatin receptor 1 (sst1) agonist, and MS-275 (Entinostat), a histone deacetylase (HDAC) inhibitor. Researchers should verify the specific compound relevant to their work.

## Part 1: CH 275 (Somatostatin Receptor 1 Agonist) Application Notes

**CH 275** is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] It has demonstrated potential in preclinical research, particularly in the context of Alzheimer's disease.[1] Its mechanism of action involves binding to sst1, which can lead to the activation of neprilysin, an enzyme involved in the degradation of amyloid-β plaques.[1]

#### **Quantitative Data Summary**



| Parameter             | Value   | Receptor Specificity | Reference |
|-----------------------|---------|----------------------|-----------|
| Binding Affinity (Ki) | 52 nM   | sst1                 | [1]       |
| IC50                  | 30.9 nM | sst1                 | [1]       |
| 345 nM                | sst3    | [1]                  |           |
| >1 µM                 | sst4    | [1]                  | _         |
| >10 µM                | sst2    | [1]                  | _         |
| >10 µM                | sst5    | [1]                  |           |

Table 1: Receptor Binding and Potency of CH 275.

| Experimental<br>Model                                                                                              | Dosage/Concen<br>tration | Administration<br>Route                                                       | Observed<br>Effects                                                                | Reference |
|--------------------------------------------------------------------------------------------------------------------|--------------------------|-------------------------------------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| Primary neuron-<br>based cell<br>culture system<br>(wildtype<br>hippocampal,<br>cortical, and<br>striatal neurons) | 100 nM                   | In vitro                                                                      | Activation of neprilysin activity                                                  | [1]       |
| 2-month-old<br>AppNL-G-F mice                                                                                      | Not specified            | Direct injection into the Lacunosum molecular layer (Lmol) of the hippocampus | Increased expression of neprilysin in the hippocampus, reduction in Aß plaque load | [1]       |

Table 2: Preclinical Dosage and Effects of CH 275.

### **Experimental Protocols**

Protocol 1: In Vivo Administration of CH 275 in a Mouse Model of Alzheimer's Disease



This protocol is based on the methodology described for AppNL-G-F mice.[1]

- 1. Animal Model:
- Use 2-month-old AppNL-G-F mice, which begin to exhibit Aβ plaques at this age.[1]
- 2. Reagent Preparation:
- Reconstitute CH 275 in a sterile, biocompatible vehicle suitable for direct brain injection. The
  exact concentration for injection needs to be determined based on the desired final dosage
  in the target tissue.
- Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[1]
- 3. Surgical Procedure and Administration:
- Anesthetize the mice using an appropriate anesthetic protocol.
- Secure the mouse in a stereotaxic frame.
- Perform a craniotomy to expose the hippocampus.
- Using a microinjection syringe, directly inject the prepared CH 275 solution into the Lacunosum molecular layer (Lmol) of the hippocampus.
- The volume of injection should be carefully controlled to avoid tissue damage.
- 4. Post-operative Care and Treatment Schedule:
- Provide appropriate post-operative care, including analgesics and monitoring for recovery.
- The study cited involved treatment for four months.[1] The frequency of administration (e.g., single injection, repeated injections) should be defined by the experimental design.
- 5. Endpoint Analysis:
- After the treatment period, euthanize the mice and harvest the brain tissue.



 Perform immunohistochemistry or other relevant assays to assess the expression of neprilysin and the Aβ plaque load in the hippocampus.

#### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of CH 275 in Alzheimer's disease models.

# Part 2: MS-275 (Entinostat) (Histone Deacetylase Inhibitor) Application Notes

MS-275, also known as Entinostat, is a histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs, particularly HDAC1 and HDAC3.[2][3] It has demonstrated anti-tumor activity in a range of preclinical models and has been investigated in clinical trials for various malignancies.[2][4][5] Its mechanism of action involves the inhibition of HDACs, leading to the accumulation of acetylated proteins, such as histones and p21, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[2][3][6]

**Ouantitative Data Summary** 

| Parameter | Value                   | Target                  | Reference |
|-----------|-------------------------|-------------------------|-----------|
| IC50      | 0.51 μΜ                 | HDAC1 (cell-free assay) | [2]       |
| 1.7 μΜ    | HDAC3 (cell-free assay) | [2]                     |           |
| >100 µM   | HDACs 4, 6, 8, 10       | [2]                     | _         |

Table 3: Inhibitory Potency of MS-275 (Entinostat).



| Cell Line | Cancer Type | IC50                                                  | Reference |
|-----------|-------------|-------------------------------------------------------|-----------|
| A2780     | Ovarian     | 41.5 nM - 4.71 μM<br>(range across multiple<br>lines) | [2]       |
| Calu-3    | Lung        | п                                                     | [2]       |
| HL-60     | Leukemia    | п                                                     | [2]       |
| K562      | Leukemia    | п                                                     | [2]       |
| St-4      | Gastric     | п                                                     | [2]       |
| HT-29     | Colon       | п                                                     | [2]       |
| KB-3-1    | Cervical    | п                                                     | [2]       |
| Capan-1   | Pancreatic  | п                                                     | [2]       |
| 4-1St     | Gastric     | п                                                     | [2]       |
| HCT-15    | Colon       | п                                                     | [2]       |
| U937      | Leukemia    | Potent inhibition                                     | [2]       |
| Jurkat    | Leukemia    | Potent inhibition                                     | [2]       |

Table 4: In Vitro Anti-proliferative Activity of MS-275 (Entinostat) in Human Tumor Cell Lines.



| Experimental<br>Model                                     | Dosage        | Administration<br>Route | Observed<br>Effects                                                      | Reference |
|-----------------------------------------------------------|---------------|-------------------------|--------------------------------------------------------------------------|-----------|
| Human tumor<br>xenografts (nude<br>mice)                  | 49 mg/kg      | Not specified           | Significant anti-<br>tumor activity<br>(except in HCT-<br>15)            | [2]       |
| Renal cell<br>carcinoma<br>xenograft model<br>(with IL-2) | Not specified | Not specified           | Enhanced anti-<br>tumor activity,<br>decreased T<br>regulatory cells     | [2]       |
| Diet-induced<br>obese (DIO)<br>mice (with<br>liraglutide) | Not specified | Not specified           | Potentiated glucose- stimulated insulin secretion, decreased body weight | [7]       |

Table 5: In Vivo Efficacy of MS-275 (Entinostat) in Animal Models.



| Parameter                             | Value                                                                | Reference |
|---------------------------------------|----------------------------------------------------------------------|-----------|
| Patient Population                    | Refractory solid tumors and lymphoid malignancies                    | [4][5]    |
| Dosage Schedule                       | Once weekly for 4 weeks of a 6-week cycle                            | [4][5]    |
| Maximum Tolerated Dose (MTD)          | 6 mg/m² (administered with food)                                     | [4][5]    |
| Dose-Limiting Toxicities (Grade 3)    | Reversible hypophosphatemia,<br>hyponatremia, and<br>hypoalbuminemia | [5]       |
| Pharmacokinetics (Tmax)               | 0.5 to 24 hours                                                      | [5]       |
| Pharmacokinetics (Terminal Half-life) | 33.9 ± 26.2 hours                                                    | [5]       |

Table 6: Summary of Phase I Clinical Trial of MS-275 (Entinostat).

#### **Experimental Protocols**

Protocol 2: In Vitro HDAC Assay

This protocol is based on the methodology described for assessing HDAC inhibition by MS-275.[2]

- 1. Enzyme and Substrate Preparation:
- Dilute recombinant human HDACs (e.g., HDAC1, HDAC3) in HDAC buffer.
- Prepare a substrate solution in HDAC buffer.
- 2. Assay Procedure:
- In a suitable assay plate, mix 60 μL of HDAC buffer with 10 μL of the diluted enzyme solution.



- Add various concentrations of MS-275 or a vehicle control.
- Incubate at 30°C.
- Start the reaction by adding 30  $\mu$ L of the substrate solution.
- Incubate for 30 minutes at 30°C.
- 3. Reaction Termination and Detection:
- Stop the reaction by adding 100 μL of a trypsin solution (e.g., 10 mg/ml trypsin in 50 mM Tris-HCl [pH 8.0], 100 mM NaCl, 2 μM TSA).
- The specific detection method will depend on the substrate used (e.g., fluorescent or colorimetric readout).
- 4. Data Analysis:
- Measure the signal for each concentration of MS-275.
- Calculate the percent inhibition relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.

#### **Visualizations**







Click to download full resolution via product page

Caption: Mechanism of action of MS-275 (Entinostat).



Click to download full resolution via product page

Caption: Phase I clinical trial workflow for MS-275 (Entinostat).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of MS-275, a histone deacetylase inhibitor, administered weekly in refractory solid tumors and lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. The histone deacetylase inhibitor MS-275 induces caspase-dependent apoptosis in B-cell chronic lymphocytic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CH 275 and MS-275 (Entinostat)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603759#ch-275-dosage-and-administration-guidelines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com